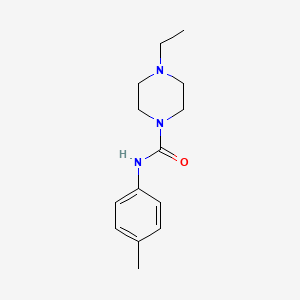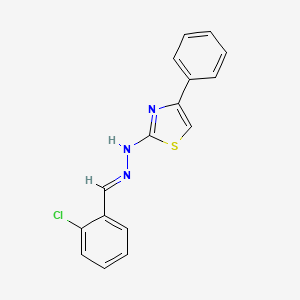
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CTZ, is a thiazole-based compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. CTZ has been shown to possess a range of biological activities, including antitumor, antibacterial, and antifungal effects. In
Wissenschaftliche Forschungsanwendungen
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to exhibit antibacterial and antifungal activity against a range of pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Wirkmechanismus
The exact mechanism of action of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, it has been suggested that 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to inhibit bacterial and fungal growth by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. In addition, 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the low solubility of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in water can be a limitation for some experimental procedures. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of interest is the development of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone-based metal complexes with potential applications in catalysis and material science. In addition, further studies are needed to explore the potential therapeutic applications of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, including its antitumor, antibacterial, and antifungal effects. Finally, the development of more efficient synthesis methods for 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its derivatives may enable the production of larger quantities for further research and potential commercial applications.
Conclusion
In conclusion, 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a thiazole-based compound with a range of potential applications in medicinal chemistry, organic synthesis, and material science. The synthesis method is relatively simple, and 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to possess antitumor, antibacterial, and antifungal effects, as well as antioxidant activity. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, as well as to explore its potential applications in catalysis and material science.
Synthesemethoden
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized through a simple and efficient method using the reaction of 4-phenyl-1,3-thiazol-2-amine with 2-chlorobenzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline solid with a melting point of 193-195°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-9-5-4-8-13(14)10-18-20-16-19-15(11-21-16)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXZVMOHUSLBC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

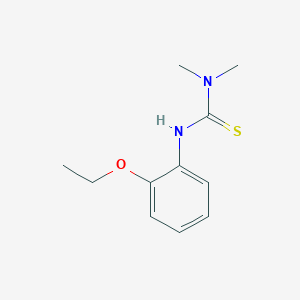

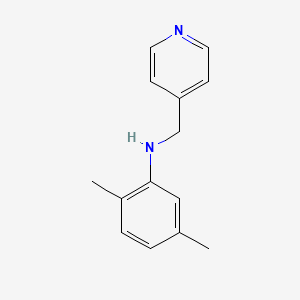
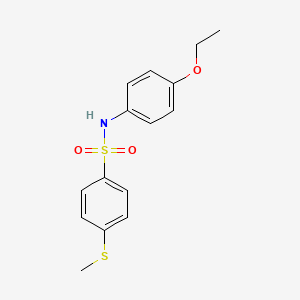
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
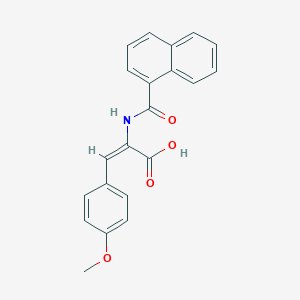
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
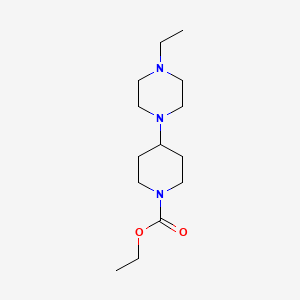
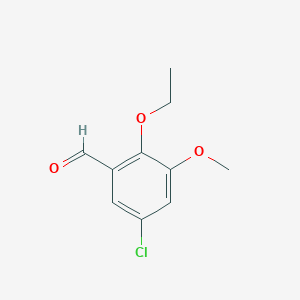
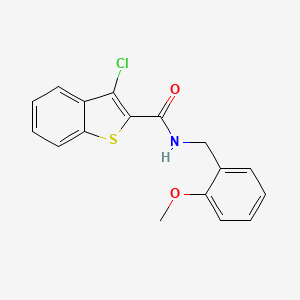
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
